![molecular formula C8H5Cl2N3O2 B13122649 Methyl 3,7-dichloropyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B13122649.png)
Methyl 3,7-dichloropyrazolo[1,5-a]pyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3,7-dichloropyrazolo[1,5-a]pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring, with chlorine atoms at positions 3 and 7, and a methyl ester group at position 5
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3,7-dichloropyrazolo[1,5-a]pyrimidine-5-carboxylate typically involves the condensation of 3(5)-aminopyrazole with 1,3-dielectrophilic agents . One common method includes the reaction of pyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione with phosphoryl chloride (POCl3) and N,N-dimethylaniline under reflux conditions . The reaction mixture is then poured into ice water, and the product is extracted using ethyl acetate, followed by drying over anhydrous sodium sulfate and evaporation of the solvent to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3,7-dichloropyrazolo[1,5-a]pyrimidine-5-carboxylate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 3 and 7 are susceptible to nucleophilic attack, leading to substitution reactions.
Oxidation and Reduction:
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles such as amines, thiols, and alkoxides can be used under mild to moderate conditions.
Oxidation and Reduction:
Major Products Formed
The major products formed from nucleophilic substitution reactions include derivatives with various functional groups replacing the chlorine atoms. The specific products depend on the nucleophiles used in the reactions.
Aplicaciones Científicas De Investigación
Methyl 3,7-dichloropyrazolo[1,5-a]pyrimidine-5-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential neuroprotective and anti-neuroinflammatory agents.
Materials Science: It is used in the development of fluorescent molecules for studying intracellular processes and chemosensors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic systems.
Mecanismo De Acción
The mechanism of action of methyl 3,7-dichloropyrazolo[1,5-a]pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it has been shown to inhibit endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway . These interactions contribute to its neuroprotective and anti-inflammatory properties.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate
- Ethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate
- 7-aryl-5-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines
Uniqueness
Methyl 3,7-dichloropyrazolo[1,5-a]pyrimidine-5-carboxylate is unique due to its specific substitution pattern and the presence of a methyl ester group at position 5
Propiedades
Fórmula molecular |
C8H5Cl2N3O2 |
|---|---|
Peso molecular |
246.05 g/mol |
Nombre IUPAC |
methyl 3,7-dichloropyrazolo[1,5-a]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C8H5Cl2N3O2/c1-15-8(14)5-2-6(10)13-7(12-5)4(9)3-11-13/h2-3H,1H3 |
Clave InChI |
FUOHUIBPRYYXMT-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=NC2=C(C=NN2C(=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(3-Aminobicyclo[2.2.1]heptan-2-yl)benzene-1,2-diol](/img/structure/B13122571.png)
![(3aR,4aR,8R,8aR,9aR)-8-Hydroxy-8a-methyl-3,5-dimethylenedecahydronaphtho[2,3-b]furan-2(3H)-one](/img/structure/B13122573.png)

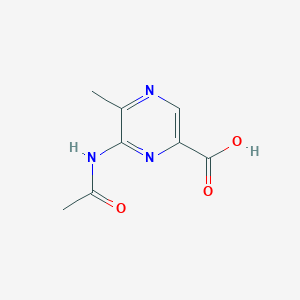
![2,8-Diethyl-7,8-dihydropyrido[2,3-d]pyrimidin-5(6H)-one](/img/structure/B13122582.png)

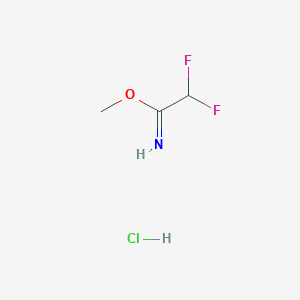
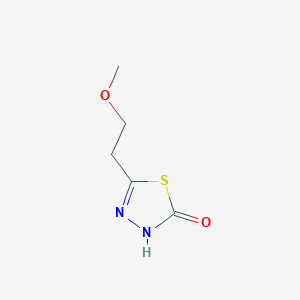
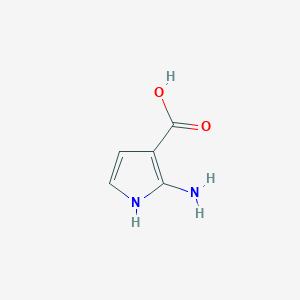
![7-Fluoropyrrolo[1,2-a]quinoxaline](/img/structure/B13122645.png)
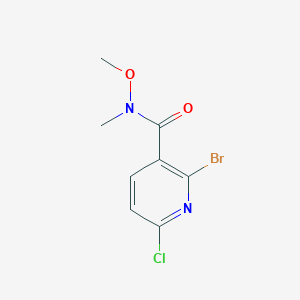
![3,5-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13122651.png)


